ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl phenyl sulfonyl group, and two methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the pyrazole intermediate is treated with a sulfonyl chloride derivative, such as 4-(tert-butyl)phenylsulfonyl chloride, under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Applications: It may find use in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease or condition being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with one less methyl group on the pyrazole ring.
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-diphenyl-1H-pyrazole-4-carboxylate: Similar structure but with phenyl groups instead of methyl groups on the pyrazole ring.
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Uniqueness
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and ester groups allows for diverse reactivity and potential for modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEDHCBGGLLZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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